Cas no 795287-65-9 (4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno2,3-dpyrimidine)
Il composto 4-cloro-5-(3,4-dimetossifenil)-2-metiltieno[2,3-d]pirimidina è un derivato tienopirimidinico con una struttura chimica complessa e specifica. Presenta un nucleo tienopirimidinico sostituito con un gruppo cloro in posizione 4, un gruppo metile in posizione 2 e un gruppo 3,4-dimetossifenilico in posizione 5. Questa configurazione molecolare conferisce al composto proprietà farmacologiche interessanti, tra cui una potenziale attività biologica in ambito terapeutico. La presenza dei gruppi metossilici e del sistema eterociclico può favorire interazioni con target biologici, rendendolo un candidato promettente per studi di sviluppo farmaceutico. La sua stabilità chimica e la selettività lo rendono adatto per applicazioni nella ricerca di nuovi principi attivi.
795287-65-9 structure
Product Name:4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno2,3-dpyrimidine
Numero CAS:795287-65-9
MF:C15H13ClN2O2S
MW:320.793921232224
CID:3106388
PubChem ID:2446551
Update Time:2025-08-05
4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno2,3-dpyrimidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine
- 4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno2,3-dpyrimidine
- Z57050103
- CHEMBL599185
- AB00729592-01
- EN300-07434
- TCMDC-125523
- AKOS005137405
- 795287-65-9
-
- Inchi: 1S/C15H13ClN2O2S/c1-8-17-14(16)13-10(7-21-15(13)18-8)9-4-5-11(19-2)12(6-9)20-3/h4-7H,1-3H3
- Chiave InChI: ROZKFGBUYNZHEX-UHFFFAOYSA-N
- Sorrisi: ClC1=C2C(=NC(C)=N1)SC=C2C1C=CC(=C(C=1)OC)OC
Proprietà calcolate
- Massa esatta: 320.0386265Da
- Massa monoisotopica: 320.0386265Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 3
- Complessità: 363
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 72.5Ų
4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno2,3-dpyrimidine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-07434-0.05g |
4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine |
795287-65-9 | 81% | 0.05g |
$76.0 | 2023-10-28 | |
| Enamine | EN300-07434-0.1g |
4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine |
795287-65-9 | 81% | 0.1g |
$113.0 | 2023-10-28 | |
| Enamine | EN300-07434-0.25g |
4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine |
795287-65-9 | 81% | 0.25g |
$162.0 | 2023-10-28 | |
| Enamine | EN300-07434-0.5g |
4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine |
795287-65-9 | 81% | 0.5g |
$310.0 | 2023-10-28 | |
| Enamine | EN300-07434-1.0g |
4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine |
795287-65-9 | 81% | 1g |
$414.0 | 2023-04-29 | |
| Enamine | EN300-07434-2.5g |
4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine |
795287-65-9 | 81% | 2.5g |
$810.0 | 2023-10-28 | |
| Enamine | EN300-07434-5.0g |
4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine |
795287-65-9 | 81% | 5g |
$1199.0 | 2023-04-29 | |
| Enamine | EN300-07434-10.0g |
4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine |
795287-65-9 | 81% | 10g |
$1778.0 | 2023-04-29 | |
| 1PlusChem | 1P019J78-50mg |
4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine |
795287-65-9 | 81% | 50mg |
$152.00 | 2024-04-21 | |
| 1PlusChem | 1P019J78-100mg |
4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine |
795287-65-9 | 81% | 100mg |
$196.00 | 2024-04-21 |
4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno2,3-dpyrimidine Letteratura correlata
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
795287-65-9 (4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno2,3-dpyrimidine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso